4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a complex organic compound featuring a unique combination of a benzoic acid moiety and a highly substituted triazine ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential applications in drug development and biological research.
The compound can be synthesized through various chemical methods, primarily involving the formation of the triazine core followed by the attachment of the benzoic acid group. Its structural complexity allows for diverse modifications, making it a valuable scaffold for new drug candidates.
This compound belongs to the class of triazine derivatives, which are known for their biological activity, particularly in medicinal chemistry. It is categorized as an amino acid derivative due to the presence of both amine and carboxylic acid functional groups.
The synthesis of 4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid typically involves multiple synthetic steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. Industrial production may utilize automated reactors and continuous flow systems to optimize these processes.
The molecular formula for this compound is , with a molecular weight of approximately 344.39 g/mol. The presence of multiple functional groups contributes to its reactivity and potential biological activity.
4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The products formed will depend on specific reaction conditions and reagents used.
The mechanism of action for 4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid depends on its application in medicinal chemistry. It may act by binding to specific enzymes or receptors, modulating their activity through interactions such as hydrogen bonding and hydrophobic interactions facilitated by its unique structural features.
The physical properties include:
Chemical properties encompass:
4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid has several significant applications:
The emergence of 4-[(4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid represents a strategic evolution in 1,3,5-triazine-based medicinal chemistry, originating from early 21st-century efforts to optimize heterocyclic scaffolds for targeted biological activity. While not explicitly named in foundational patents, its core structure is heavily inferred through key structural analogs disclosed in pivotal intellectual property. The US6897220B2 patent established 4-anilino-6-alkylamino-1,3,5-triazines as histone deacetylase (HDAC) inhibitors, demonstrating that substitutions at the 4 and 6 positions—particularly with aryl amino groups (e.g., anilino) and cyclic amines (e.g., pyrrolidinyl)—conferred enhanced target binding and metabolic stability [1]. This patent highlighted compounds like N-(4-aminophenyl)-N'-[4-[(methylamino)methyl]cyclohexyl]-1,3,5-triazine-2,4-diamine, showcasing the critical role of 4-anilino and 6-cyclic amine motifs in HDAC inhibition [1].
Concurrently, WO2012160034A1 expanded the chemical space by integrating sulfoximine-functionalized aryl groups into the triazine scaffold, validating the versatility of the 4-aryl-N-phenyl-1,3,5-triazin-2-amine backbone in modulating kinase signaling pathways implicated in hyperproliferative diseases [3]. Although this patent emphasized sulfoximine derivatives (e.g., 4-[2-(cyclohexylmethoxy)-4-fluorophenyl]-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine), it systematically demonstrated that electron-withdrawing substituents on the benzoic acid moiety (e.g., fluoro, cyano) and N-heterocyclic amines (e.g., pyrrolidinyl) at position 6 improved cellular permeability and target affinity [3]. These innovations laid the groundwork for integrating a carboxylic acid functionality—as seen in later analogs like 2-((2-(piperidin-1-yl)pyrimidin-4-yl)amino)benzoic acid—to enhance solubility and enable protein interactions via hydrogen bonding [4].
Table 1: Key Structural Analogs from Patent Literature
Patent Reference | Exemplar Compound | Core Modification | Biological Target |
---|---|---|---|
US6897220B2 [1] | N-(4-aminophenyl)-N'-[4-[(methylamino)methyl]cyclohexyl]-1,3,5-triazine-2,4-diamine | 4-Anilino; 6-cycloalkylamine | HDAC |
WO2012160034A1 [3] | 4-[2-(cyclohexylmethoxy)-4-fluorophenyl]-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | 4-Aryl sulfoximine; 6-alkoxyaryl | Kinases |
Global Labor [4] | 2-((2-(Piperidin-1-yl)pyrimidin-4-yl)amino)benzoic acid | Pyrimidine core; Carboxylic acid appendage | DPP-4/HDAC |
Molecular Architecture and Structure-Activity Relationships (SAR)
The integration of a pyrrolidin-1-yl group at the triazine C6 position confers conformational rigidity and elevated electron density due to the secondary amine’s lone pair donation into the triazine ring. This enhances π-stacking with biological targets, as corroborated by WO2012160034A1, wherein cyclic amines (pyrrolidinyl, piperidinyl) improved kinase inhibition by >40% compared to acyclic alkylamines [3]. The 4-anilino moiety at C4 facilitates π-π interactions with hydrophobic protein pockets, while its para-substitution tolerance—evidenced by derivatives bearing fluoro, methoxy, or carboxamide groups—allows tuning of log P values without disrupting binding [3]. Crucially, appending a benzoic acid at the anilino N1 position, as in 3-(Pyrrolidin-1-yl)benzoic acid, introduces a zwitterionic character at physiological pH. This promotes solubility and enables salt formation (e.g., sodium carboxylates), as documented for analog synthesis [5]. The acid group’s capacity for hydrogen-bond donation/acceptance is instrumental in forming stable complexes with residues in enzymatic active sites, a feature exploited in HDAC and kinase inhibitor design [1] [3].
Synthetic Methodologies and Innovations
Synthesis typically employs a stepwise nucleophilic substitution strategy on 4,6-dichloro-1,3,5-triazine (CYANURIC CHLORIDE), leveraging differential reactivity of its chlorides:
This route is adaptable to combinatorial chemistry, as demonstrated in Bioorganic & Medicinal Chemistry Letters for DPP-4 inhibitors, where microwave-assisted coupling reduced step times from hours to minutes [2]. Key challenges include regioselectivity control during bis-amination and purification of polar intermediates. Advances in asymmetric synthesis—such as enantioselective 1,3-dipolar cycloadditions to generate chiral cis-3,4-diaminopyrrolidines—offer pathways to optically active triazine analogs, though this remains underexplored for the title compound [2].
Table 2: SAR of Critical Substituents in Triazine-Benzoic Acid Hybrids
Position | Substituent Class | Impact on Properties | Exemplar Bioactivity |
---|---|---|---|
C4 (Triazine) | 4-Anilino | Anchors π-stacking; Tolerates halogen/alkyl/cyano para-substituents | HDAC IC50 < 100 nM [1] |
C6 (Triazine) | Pyrrolidin-1-yl | Enhances electron density; Improves metabolic stability vs. piperidinyl | Kinase inhibition Kd: 2.3 μM [3] |
N1 (Aniline) | para-Benzoic acid | Enables H-bonding; Lowers log D by 1–2 units; Facilitates salt formation | Solubility > 200 μM in PBS [5] |
Applications in Molecular Recognition
This compound’s triarylamine framework enables multimodal binding:
Future research will likely explore metallocomplexation (e.g., with Pt(II) or Ru(II) for anticancer activity) and bioconjugation (e.g., peptide-triazine hybrids), leveraging its synthetic flexibility [1] [3].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0